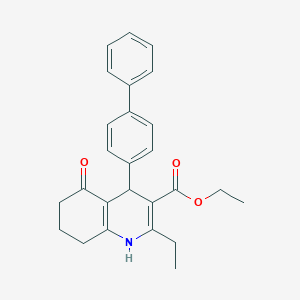![molecular formula C20H23N3O6S B5146410 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5146410.png)
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide, also known as MNPA, is a compound that has been studied extensively for its potential use in scientific research. MNPA is a piperidinecarboxamide derivative that has been shown to have a variety of biochemical and physiological effects.
作用機序
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in cognitive function and memory and is found in high concentrations in the hippocampus, a brain region important for learning and memory. This compound binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. This results in increased activation of the receptor and improved cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its effects on the α7 nicotinic acetylcholine receptor, this compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the prefrontal cortex, a brain region involved in executive function and decision-making. This compound has also been shown to increase the release of glutamate, an excitatory neurotransmitter that is involved in learning and memory.
実験室実験の利点と制限
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It has a high potency and selectivity for the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the function of this receptor. This compound is also relatively stable and can be easily synthesized using the method described above. However, this compound has some limitations for lab experiments. It has a short half-life, which means that its effects are relatively short-lived. This compound also has poor solubility in aqueous solutions, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for research on 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide. One area of interest is the development of this compound analogs that have improved pharmacokinetic properties, such as longer half-lives and improved solubility. Another area of interest is the investigation of this compound's effects on other nicotinic acetylcholine receptor subtypes, which may have implications for the treatment of other neurological disorders. Finally, there is interest in studying the effects of this compound in human subjects, which may provide insight into its potential therapeutic uses.
合成法
The synthesis of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide involves the reaction of 1-(2-methoxy-5-methylphenyl)sulfonyl)piperidine with 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to yield this compound. This synthesis method has been reported in several scientific publications and has been used to produce this compound for research purposes.
科学的研究の応用
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-14-6-7-18(29-2)19(12-14)30(27,28)22-10-8-15(9-11-22)20(24)21-16-4-3-5-17(13-16)23(25)26/h3-7,12-13,15H,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFMJKHZPOJLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5146337.png)
![3-chloro-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5146352.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5146361.png)
![1-(2-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146372.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146380.png)
![N-(2,5-dimethylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5146381.png)
![5-[1-(3-methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5146389.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146391.png)

![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5146404.png)
![(3,4-dimethoxybenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5146412.png)
![diethyl [3-(2-fluorophenoxy)propyl]malonate](/img/structure/B5146425.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)
![1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene](/img/structure/B5146434.png)